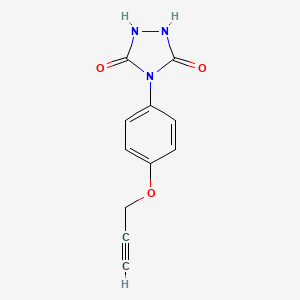

PTAD-Alkyne

Overview

Description

PTAD-Alkyne is a selective bioconjugation reagent used for the modification of tyrosine residues with a terminal alkyne . It has been shown to selectively introduce poly (ethylene glycol) or PEG chains onto proteins with surface-exposed tyrosine residues . This compound has also been used in the formation of antibody-drug conjugates .

Synthesis Analysis

The synthesis of alkynes, like this compound, often takes advantage of the acidity of the σC−H bond of terminal alkynes . The terminal carbon is sp-hybridized, making it more electronegative and allowing it to hold its electrons closer to the nucleus .

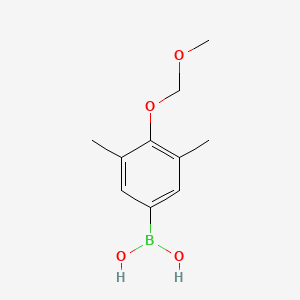

Molecular Structure Analysis

This compound has an empirical formula of C11H9N3O3 and a molecular weight of 231.21 . Its structure includes a 1,2,4-triazolidine-3,5-dione ring attached to a phenyl group, which is further connected to a prop-2-yn-1-yloxy group .

Chemical Reactions Analysis

This compound is used in the copper-catalyzed azide/alkyne click chemistry reaction with an azide-containing compound or biomolecule . This reaction allows for the modification of tyrosine residues with a terminal alkyne .

Physical and Chemical Properties Analysis

Alkynes, like this compound, are generally nonpolar and have slight solubility in polar solvents, but are insoluble in water . They have slightly higher boiling points compared to alkanes and alkenes . This compound is a solid with a melting point between 176-181 °C .

Scientific Research Applications

Asymmetric Cyclopropenation

Rh2(S-PTAD)4 acts as an effective catalyst for the asymmetric cyclopropenation of aryl alkynes, using a siloxyvinyldiazoacetate as the carbenoid precursor. This process allows access to highly enantioenriched cyclopropenes bearing geminal acceptor groups, which then undergo regioselective rhodium(II)-catalyzed ring expansion to furans (Briones & Davies, 2011).

Synthesis of Triazolocinnolines and Cinnolines

The reaction of C,C,N-Triaryl ketenimines and C-alkyl-C,N-diaryl ketenimines with PTAD leads to the synthesis of 1,2,4-triazolo[1,2-a]cinnolines with a pendant triazolidindione group. This process involves a Diels-Alder/ene sequence and subsequent treatment with potassium hydroxide affords 3-aminocinnolines (Alajarín et al., 2009).

Platinum-Catalyzed Hydrosilylation Reactions

Platinum-catalyzed addition of silanes to functional groups such as alkenes, alkynes, carbonyls, and alcohols, known as the hydrosilylation reaction, is a significant application in both industrial and academic chemistry. This reaction involves Pt–Si–H clusters, which influence the energy of the transition state and direct the regioselectivity of the reaction (Rivero-Crespo et al., 2020).

Intramolecular Carboalkoxylation or Carboamination of Alkynes

PtCl2 serves as a catalyst for intramolecular hydroalkoxylation, carboalkoxylation, hydroamination, and carboamination reactions of alkynes. This process enables the transfer of various groups from oxygen to carbon and is compatible with functional groups that are susceptible to oxidative insertion of low valent metal species (Fürstner & Davies, 2005).

Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels

PTAD-azide functionalized elastin-like proteins (ELPs) cross-link with bicyclononyne (BCN) functionalized ELPs via strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to form hydrogels. This tyrosine-specific modification may expand the design possibilities for protein-engineered materials (Madl & Heilshorn, 2017).

Diazacyclobutene Synthesis

A method involving a formal [2 + 2] cycloaddition of PTAD with electron-rich alkynyl sulfides and selenides has been developed. This approach provides convenient access to diazacyclobutenes, a unique class of heterocycles, with relatively broad substrate scope (Narangoda et al., 2018).

Mechanism of Platinum(0)-Catalyzed Alkene and Alkyne Diboration Reactions

A theoretical study on the mechanism of Pt(0)-catalyzed alkyne and alkene diboration reactions was conducted. This research provides insights into the steps involved in these reactions, including the coordination of alkynes to Pt and subsequent C-C bond formation (Cui et al., 1997).

Hydrosilylation of Alkenes and Alkynes with Silsesquioxane

Studies on the hydrosilylation of alkenes and alkynes with silsesquioxane catalyzed by Pt on a styrene-divinylbenzene copolymer (Pt/SDB) show its efficiency as a catalyst, characterized by high turnover numbers (TON) and selectivity. This represents a significant advancement in the field of heterogeneous catalysis for hydrosilylation reactions (Walczak et al., 2018).

Catalytic Nucleophilic Additions of Terminal Alkynes in Water

This research explores catalytic and direct nucleophilic addition of terminal alkynes to unsaturated electrophiles in water, defying classical reactivities. It demonstrates the potential of various terminal alkynes to react efficiently with a range of electrophiles in water in the presence of simple catalysts (Li, 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(4-prop-2-ynoxyphenyl)-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-2-7-17-9-5-3-8(4-6-9)14-10(15)12-13-11(14)16/h1,3-6H,7H2,(H,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJYYZNVZZKSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)N2C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

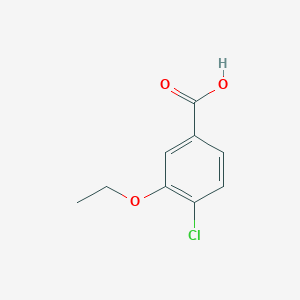

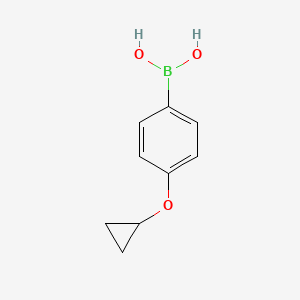

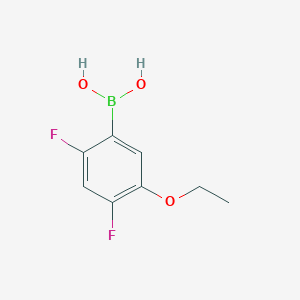

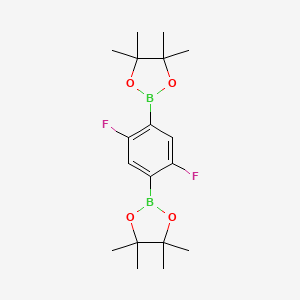

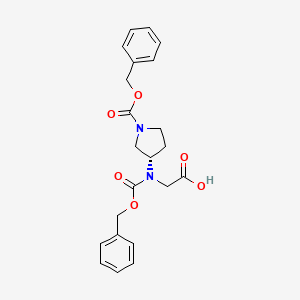

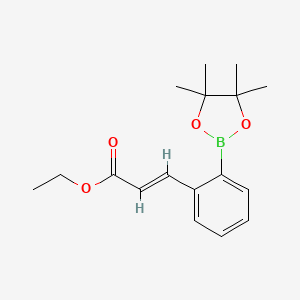

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1422133.png)